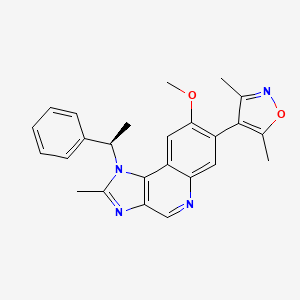

Bet-IN-20

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Bet-IN-20 is a potent inhibitor of the bromodomain-containing protein 4 (BRD4) BD1, with an inhibitory concentration (IC50) of 1.9 nanomolar. This compound has shown significant anticancer activity, particularly in promoting apoptosis in acute myeloid leukemia (AML) cells and arresting the cell cycle in the G0/G1 phase . This compound also inhibits the expression of c-Myc and cyclin-dependent kinase 6 (CDK6), enhancing the cleavage of poly (ADP-ribose) polymerase (PARP) .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Bet-IN-20 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The synthetic route typically includes the formation of an imidazoquinoline core, which is then modified to include methoxy, methyl, and phenylethyl groups. The final product is obtained through a series of reactions including nitration, reduction, and cyclization .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-yield reactions, efficient purification methods, and stringent quality control measures to ensure the purity and consistency of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: Bet-IN-20 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form various oxidized derivatives.

Reduction: The compound can be reduced under specific conditions to yield reduced forms.

Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions include various derivatives of this compound, which may have different biological activities and properties .

Applications De Recherche Scientifique

Bet-IN-20 has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study the function of bromodomain-containing proteins and their role in gene regulation.

Biology: Employed in research to understand the mechanisms of cell cycle regulation and apoptosis.

Medicine: Investigated for its potential as an anticancer agent, particularly in the treatment of acute myeloid leukemia.

Industry: Utilized in the development of new therapeutic agents targeting bromodomain-containing proteins.

Mécanisme D'action

Bet-IN-20 exerts its effects by binding to the bromodomain of BRD4, preventing it from interacting with acetylated lysine residues on histones. This inhibition disrupts the recruitment of transcriptional machinery to chromatin, leading to the suppression of gene expression. The compound specifically targets the c-Myc and CDK6 pathways, which are crucial for cell proliferation and survival .

Comparaison Avec Des Composés Similaires

Bet-IN-20 is unique among bromodomain inhibitors due to its high selectivity and potency for BRD4 BD1. Similar compounds include:

JQ1: Another potent BRD4 inhibitor but with a broader target range.

I-BET762: A selective inhibitor of BRD2, BRD3, and BRD4, used in various cancer studies.

CPI-0610: A benzoisoxazoloazepine compound currently in clinical trials for hematologic malignancies.

This compound stands out due to its specific inhibition of BRD4 BD1 and its enhanced anticancer activity, making it a valuable tool in both research and therapeutic applications .

Propriétés

Formule moléculaire |

C25H24N4O2 |

|---|---|

Poids moléculaire |

412.5 g/mol |

Nom IUPAC |

4-[8-methoxy-2-methyl-1-[(1R)-1-phenylethyl]imidazo[4,5-c]quinolin-7-yl]-3,5-dimethyl-1,2-oxazole |

InChI |

InChI=1S/C25H24N4O2/c1-14-24(16(3)31-28-14)20-11-21-19(12-23(20)30-5)25-22(13-26-21)27-17(4)29(25)15(2)18-9-7-6-8-10-18/h6-13,15H,1-5H3/t15-/m1/s1 |

Clé InChI |

LJVBCQJBIHMYGJ-OAHLLOKOSA-N |

SMILES isomérique |

CC1=C(C(=NO1)C)C2=C(C=C3C(=C2)N=CC4=C3N(C(=N4)C)[C@H](C)C5=CC=CC=C5)OC |

SMILES canonique |

CC1=C(C(=NO1)C)C2=C(C=C3C(=C2)N=CC4=C3N(C(=N4)C)C(C)C5=CC=CC=C5)OC |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(6,20-Diethyl-7,7,9,17,19,19-hexamethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,8,10,12,15,17,21-nonaen-13-yl)benzoic acid;(2,5-dioxopyrrolidin-1-yl) acetate;perchlorate](/img/structure/B12384501.png)

![disodium;4',5'-dibromo-2',7'-dinitro-3-oxospiro[2-benzofuran-1,9'-xanthene]-3',6'-diolate](/img/structure/B12384505.png)

![8-[[4-[4-[(4-Nitrobenzoyl)amino]phenyl]benzoyl]amino]naphthalene-1-sulfonic acid](/img/structure/B12384510.png)

![(2E,4E)-5-(1,3-benzodioxol-5-yl)-N-[(3-methoxyphenyl)methyl]penta-2,4-dienamide](/img/structure/B12384512.png)

![6-amino-2-(hydrazinecarbonylamino)-1,3-dioxobenzo[de]isoquinoline-5,8-disulfonic acid;azane](/img/structure/B12384541.png)